molecular formula C26H19FN4O2 B2957199 5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-97-1

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2957199
CAS RN: 921515-97-1
M. Wt: 438.462
InChI Key: JRFUZCBYAFQUGS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a benzyl group, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridine core is a fused ring system that contains nitrogen atoms, which can participate in various interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzyl group can participate in electrophilic aromatic substitution reactions, and the pyrazolo[4,3-c]pyridine core can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its absorption and distribution in the body .

Scientific Research Applications

Pharmacological Research

Pyrazolopyridines, due to their structural similarity to purine bases like adenine and guanine, are of significant interest in pharmacological research . They can act as analogs to naturally occurring nucleotides, potentially interfering with or modulating biological pathways. This compound could be investigated for its affinity towards various enzymes or receptors in the body, contributing to the development of new drugs.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given its structural features, it could potentially interact with a variety of targets. For example, many drugs with a pyrazolo[4,3-c]pyridine core are kinase inhibitors .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental studies. It’s important to note that just because a compound contains certain functional groups doesn’t automatically make it safe or hazardous .

Future Directions

Future research on this compound could involve further elucidating its synthesis and reactions, studying its interactions with biological targets, and assessing its safety profile. If it shows promising biological activity, it could potentially be developed into a new drug .

properties

IUPAC Name

5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O2/c27-19-10-7-11-20(14-19)28-25(32)22-16-30(15-18-8-3-1-4-9-18)17-23-24(22)29-31(26(23)33)21-12-5-2-6-13-21/h1-14,16-17H,15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFUZCBYAFQUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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